

Application Note: Optimization of (±)-ADX 71743 Dosage for Mouse Behavioral Studies

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Compound of Interest

Compound Name: (±)-ADX 71743

Cat. No.: B1150280

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Executive Summary

(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] Unlike orthosteric ligands, it binds to an allosteric site within the transmembrane domain, blocking the receptor's constitutive and agonist-induced activity.

This guide outlines the optimal dosage, formulation strategies, and experimental timelines required to utilize ADX 71743 effectively in mouse models of anxiety and stress. Due to its short half-life (~0.5 h), precise temporal coordination between administration and testing is critical for data validity.

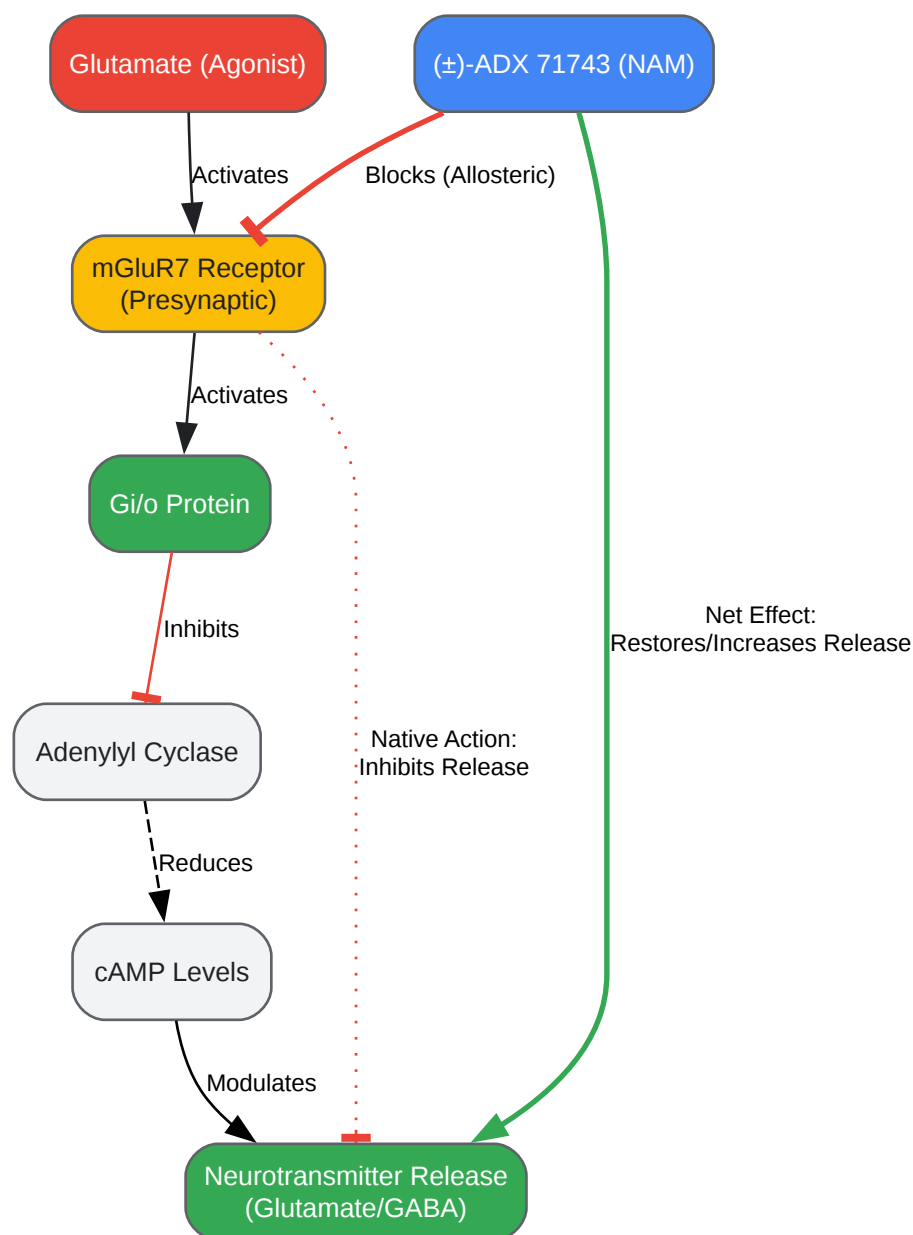
Parameter	Recommendation
Primary Indication	Anxiolytic activity (Marble Burying, EPM)
Optimal Dosage	50 – 100 mg/kg
Route	Subcutaneous (s.c.) ^{[1][2][3]}
Vehicle	50% (2-hydroxypropyl)- β -cyclodextrin (HP- β -CD)
Pre-treatment Time	30 minutes prior to testing
Testing Window	30 – 60 minutes post-injection

Pharmacological Profile & Mechanism

Target: mGluR7 (Group III mGluR) Action: Negative Allosteric Modulator (NAM) Physiological Effect: mGluR7 is a presynaptic G-protein coupled receptor (Gi/o) that typically inhibits neurotransmitter release (glutamate/GABA) when activated.^[4] By blocking mGluR7, ADX 71743 disinhibits the synapse, facilitating neurotransmission in key emotional processing centers like the amygdala and hippocampus.

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway modulation by ADX 71743 at the presynaptic terminal.



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Figure 1: Mechanism of Action. ADX 71743 acts as a NAM, preventing the Gi/o-mediated inhibition of adenylyl cyclase and neurotransmitter release, effectively "disinhibiting" the synapse.

Formulation Protocol

(±)-ADX 71743 is lipophilic and requires a robust vehicle to ensure bioavailability. The standard vehicle validated in literature is 50% (2-hydroxypropyl)- β -cyclodextrin (HP- β -CD).

Reagents Required[3][5][6][7][8][9][10][11]

- (±)-ADX 71743 (Solid)
- (2-hydroxypropyl)- β -cyclodextrin (HP- β -CD) (Pharma grade)
- Sterile Water for Injection or Saline
- Sonicator (Water bath)

Step-by-Step Preparation (Example: 10 mg/mL solution)

To prepare 10 mL of solution for a 100 mg/kg dose (assuming 10 mL/kg injection volume):

- Vehicle Preparation: Dissolve 5.0 g of HP- β -CD in roughly 8 mL of sterile water. Vortex until clear. Adjust final volume to 10 mL. This yields a 50% w/v solution. Note: This solution is viscous.[5]
- Compound Addition: Weigh 100 mg of ADX 71743.
- Solubilization: Add the ADX 71743 powder slowly to the 50% HP- β -CD vehicle.
- Dispersion: Vortex vigorously for 1-2 minutes.
- Sonication: Sonicate in a water bath at ambient temperature (or slightly warmed to 37°C) for 10–20 minutes until a clear solution or uniform microsuspension is achieved.
- Storage: Prepare fresh daily. Do not store in solution form for >24 hours to prevent precipitation or degradation.

Dosage & Administration Guidelines

Dose-Response Profile

- Low Dose (10 – 30 mg/kg): Bioavailable but typically sub-threshold for robust anxiolytic effects in high-stress models (e.g., Marble Burying).
- Effective Dose (50 – 100 mg/kg): The "Gold Standard" range. Demonstrates significant reduction in marble burying and increased open-arm time in EPM without sedative effects.

- High Dose (150 mg/kg): Effective but approaches the ceiling; no significant locomotor impairment observed, but unnecessary for most assays.

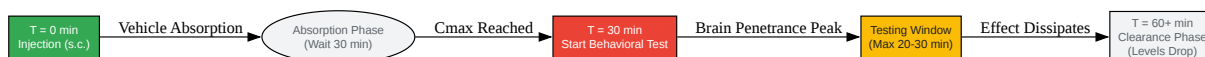
Pharmacokinetics (PK) Alert

ADX 71743 has a rapid clearance profile in mice.[1]

- Tmax: 15–30 minutes (s.c.)
- Half-life (T1/2): ~0.5 – 0.7 hours
- Brain Penetrance: CSF/Plasma ratio ~5.3% at Cmax.[1][2]

Critical Implication: You have a narrow testing window. Testing must occur when brain levels are maximal (30 min post-dose) and must conclude before levels drop below therapeutic thresholds (approx. 60-70 min post-dose).

Experimental Timeline Diagram



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Figure 2: Experimental Timeline. Testing must be synchronized with the Tmax (30 min) to capture the behavioral phenotype before rapid clearance.

Recommended Behavioral Assays

A. Marble Burying Test (Anxiety/Compulsive Behavior)

- Rationale: mGluR7 modulation strongly affects repetitive, anxiety-driven behaviors.
- Protocol:
 - Inject mice with 100 mg/kg ADX 71743 (s.c.).[1]
 - Wait 30 minutes.

- Place mouse in cage with 20 marbles evenly spaced on 5cm bedding.
- Test duration: 20-30 minutes.
- Count buried marbles (>2/3 covered).
- Expected Result: Significant reduction in buried marbles compared to vehicle, indicating anxiolysis.

B. Elevated Plus Maze (EPM) (Anxiety)

- Protocol:
 - Inject mice with 50 or 100 mg/kg ADX 71743 (s.c.).^{[2][3]}
 - Wait 30 minutes.
 - Place mouse in center of EPM facing an open arm.
 - Record for 5-10 minutes.
- Expected Result: Increased time spent in and entries into open arms.

C. Forced Swim Test (Depression)

- Note: ADX 71743 has been reported as inactive in the FST at doses up to 150 mg/kg. This specificity helps distinguish mGluR7 NAMs from broad-spectrum antidepressants.

Safety & Controls

- Locomotor Activity: ADX 71743 (up to 150 mg/kg) does not impair spontaneous locomotor activity or Rotarod performance.^{[2][3]} This is a crucial control to ensure that reduced marble burying is due to anxiolysis, not sedation.
- Toxicity: No overt toxicity reported at therapeutic doses.
- Vehicle Control: Always run a vehicle-only group (50% HP- β -CD) as cyclodextrins can occasionally have mild stress-modulating effects themselves.

References

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